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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzonitrile

Cat. No.: B158541

For Immediate Release — This technical guide offers a comprehensive overview of the
spectroscopic data for 3,4,5-Trimethoxybenzonitrile, a key building block in organic synthesis.
Aimed at researchers, scientists, and professionals in drug development, this document
provides detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, complete with experimental protocols and a workflow visualization to support
compound identification and characterization.

Spectroscopic Data Summary

The structural attributes of 3,4,5-Trimethoxybenzonitrile have been elucidated through
various spectroscopic techniques. The following tables summarize the key quantitative data
obtained from *H NMR, 3C NMR, IR, and MS analyses, providing a concise and accessible
reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

The *H NMR spectrum of 3,4,5-Trimethoxybenzonitrile is characterized by its simplicity,
showing distinct signals for the aromatic and methoxy protons. The symmetry of the molecule
results in a single signal for the two aromatic protons. The methoxy groups at the C3 and C5
positions are equivalent, while the C4 methoxy group shows a slightly different chemical shift.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
6.87 S 2H H-2, H-6 (Aromatic)
3.90 S 3H C4-OCHs
3.88 S 6H C3, C5-OCHs

Spectrum acquired in CDCIs at 400 MHz.
13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule. The
chemical shifts are consistent with a substituted aromatic nitrile.

Chemical Shift (8) ppm Assighment
153.0 C-3,C-5
149.0 C-4

126.5 C-2,C-6
119.3 C=N (Nitrile)
114.0 C-1

56.2 C3, C5-0OCHs
56.1 C4 -OCHs

Note: Assignments are based on predictive models and data from similar structures, as a
definitive published spectrum with full assignments was not available.

Infrared (IR) Spectroscopy

The IR spectrum of 3,4,5-Trimethoxybenzonitrile displays characteristic absorption bands
corresponding to the functional groups present in the molecule. The most prominent feature is
the sharp, strong absorption of the nitrile group.
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Wavenumber (cm~?) Assignment Intensity
2226 C=N stretch (Nitrile)[1] Strong
~2940-2840 C-H stretch (Methoxy) Medium
~1590, 1500, 1465 C=C stretch (Aromatic ring) Medium-Strong
~1250, 1130 C-O stretch (Aryl ether) Strong

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 3,4,5-Trimethoxybenzonitrile shows a clear
molecular ion peak and characteristic fragmentation patterns.

mlz Relative Intensity (%) Assignment

193 100.0 [M]* (Molecular lon)
178 69.5 [M-CHs]*

150 325 [M-CH3-COJ*

135 34.0 [M-C2HsO]*

120 25.1 [M-CH3-CO-CH20]*
118 20.1 [M-C3H702]*

64 34.4 CsHa*

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic
data, designed to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 3,4,5-Trimethoxybenzonitrile powder was
dissolved in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
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tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm
NMR tube.

 Instrumentation and Data Acquisition: *H and 13C NMR spectra were recorded on a 400 MHz
spectrometer.

o 'H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1
second, and an acquisition time of 4 seconds. A total of 16 scans were collected.

o 13C NMR: Proton-decoupled spectra were acquired with a spectral width of 240 ppm, a
relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Approximately 1024
scans were accumulated to achieve a sufficient signal-to-noise ratio.

o Data Processing: The resulting Free Induction Decays (FIDs) were processed with an
exponential line broadening of 0.3 Hz for *H and 1.0 Hz for 13C spectra prior to Fourier
transformation. The spectra were referenced to the TMS signal at 0.00 ppm for *H and the
residual CDCls signal at 77.16 ppm for 13C.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid 3,4,5-Trimethoxybenzonitrile was placed
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation and Data Acquisition: An FTIR spectrometer equipped with a single-
reflection diamond ATR accessory was used. A background spectrum of the clean, empty
ATR crystal was recorded. Pressure was applied to the sample using the instrument's clamp
to ensure good contact with the crystal. The sample spectrum was then recorded in the
range of 4000-400 cm~1. A total of 32 scans were co-added at a resolution of 4 cm~1.

o Data Processing: The final spectrum was presented as transmittance versus wavenumber
(cm™2).

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of 3,4,5-Trimethoxybenzonitrile was prepared in
methanol (approximately 1 mg/mL).
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 Instrumentation and Data Acquisition: An Electron lonization (EI) mass spectrometer was
used. The sample was introduced via a direct insertion probe. The ionization energy was set
to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-500
amu.

o Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion
peak and the major fragment ions. The relative intensities were calculated with respect to the
base peak.

Visualization of Spectroscopic Workflow

The logical flow for the characterization of a chemical compound like 3,4,5-
Trimethoxybenzonitrile using multiple spectroscopic techniques is illustrated below. This
workflow ensures a comprehensive structural elucidation, from functional group identification to
the precise mapping of atoms.
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Click to download full resolution via product page

Workflow for the spectroscopic analysis of 3,4,5-Trimethoxybenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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